1,4-Cyclohexanedione bis(ethylene ketal) (CAS 183-97-1) is a highly stable, doubly protected diketone building block utilized extensively in complex organic and polymer synthesis. Presenting as a white crystalline powder with a melting point of 77–81 °C, this compound effectively masks the inherent reactivity of the 1,4-cyclohexanedione core . From a procurement perspective, it is prioritized when synthetic routes demand a rigid cyclohexane spacer that remains completely inert during multi-step transformations, ensuring that the central ring does not participate in unwanted side reactions prior to controlled deprotection [1].
Substituting this compound with unprotected 1,4-cyclohexanedione or the mono-ketal analog frequently leads to process failures in complex syntheses. The unprotected dione is highly reactive and readily undergoes aldol condensation under basic conditions, leading to uncontrolled polymerization and the formation of large conjugated systems . While the mono-ketal (1,4-cyclohexanedione monoethylene ketal) allows for single-site functionalization, its remaining free ketone is vulnerable to nucleophilic attack or reduction if subjected to harsh reagents like lithium aluminum hydride or Grignard reagents in early synthetic steps [1]. Procuring the fully protected bis-ketal ensures complete steric and electronic shielding of the ring, preventing these yield-destroying side reactions and avoiding the statistical mixtures inherent to direct mono-functionalization.
The bis(ethylene ketal) provides complete protection of the cyclohexane core, maintaining stability across a broad pH range (pH 4–12). In contrast, the unprotected 1,4-cyclohexanedione rapidly undergoes aldol condensation when exposed to basic conditions (e.g., KOH in ethanol), forming unsaturated derivatives and unwanted conjugated polymers .
| Evidence Dimension | Stability under basic conditions |
| Target Compound Data | Stable and unreactive across pH 4–12 |
| Comparator Or Baseline | Unprotected dione rapidly condenses/polymerizes at pH > 9 |
| Quantified Difference | Complete preservation of the cyclohexane core vs. rapid degradation |
| Conditions | Basic environments (e.g., KOH/ethanol) |
Enables the use of strong bases in multi-step syntheses without degrading the central cyclohexane core.
Direct synthesis of the mono-ketal from 1,4-cyclohexanedione is notoriously unselective, often yielding up to 50% of the bis-ketal as an inseparable impurity. Procuring the pure bis-ketal (>99% purity) allows chemists to bypass this statistical mixture, either by using it for controlled mono-deprotection or as a critical reference standard to quantify the 'diketal' impurity in industrial batches [1].
| Evidence Dimension | Synthesis purity and selectivity |
| Target Compound Data | >99% purity as a distinct, stable isolable solid |
| Comparator Or Baseline | Direct mono-ketal synthesis yields up to 50% bis-ketal impurity |
| Quantified Difference | Eliminates the ~50% impurity burden associated with direct mono-ketalization |
| Conditions | Industrial intermediate synthesis and GC impurity profiling |
Drastically reduces purification costs and improves intermediate purity profiles in pharmaceutical manufacturing.
While traditional ketal deprotection requires strong acidic conditions (e.g., 0.1M DCl at 70 °C), 1,4-cyclohexanedione bis(ethylene ketal) is highly responsive to neutral aquathermolysis. It achieves >90% deprotection to the parent dione in just 30 minutes at 250 °C in superheated water, completely avoiding the side reactions associated with acid catalysts[1].
| Evidence Dimension | Deprotection efficiency without acid |
| Target Compound Data | >90% deprotection in 30 minutes at 250 °C in neutral water |
| Comparator Or Baseline | Traditional deprotection requires 0.1M DCl at 70 °C |
| Quantified Difference | Eliminates the need for strong acid catalysts, preventing side-cleavage |
| Conditions | Neutral aquathermolysis (superheated water) |
Provides a green, acid-free deprotection pathway that preserves acid-sensitive functional groups in late-stage synthesis.
Used as a stable core building block when harsh basic or reducing conditions are required on peripheral functional groups, directly relying on its pH 4-12 stability to prevent aldol condensation .
Procured as a high-purity reference standard to quantify the common 'diketal' impurity in commercial batches of 1,4-cyclohexanedione monoethylene ketal, ensuring regulatory compliance[1].
Utilized in processes requiring acid-free deprotection, leveraging its ability to undergo >90% hydrolysis in neutral superheated water at 250 °C, which protects other acid-sensitive moieties [2].
Irritant